molecular formula C24H25N3O3 B2804797 N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898433-01-7

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2804797
CAS No.: 898433-01-7
M. Wt: 403.482
InChI Key: BPGAVACKYCQHCN-UHFFFAOYSA-N
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Description

N1-(2,3-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique hybrid structure combining aromatic, heterocyclic, and indoline moieties. Its molecular architecture includes:

  • N1-substituent: A 2,3-dimethylphenyl group, which introduces steric bulk and lipophilicity.
  • N2-substituent: A branched ethyl chain bearing a furan-2-yl ring and an indolin-1-yl group. The furan ring contributes π-electron density, while the indoline moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing ring) may confer pharmacological activity, as seen in other indoline derivatives .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-7-5-9-19(17(16)2)26-24(29)23(28)25-15-21(22-11-6-14-30-22)27-13-12-18-8-3-4-10-20(18)27/h3-11,14,21H,12-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGAVACKYCQHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the oxalamide class, which includes several derivatives with varied substituents and applications. Key analogues and their distinctions are outlined below:

Compound Name N1 Substituent N2 Substituent Key Features/Applications References
Target Compound 2,3-Dimethylphenyl 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl Hybrid structure; potential dual use (flavor/pharma) -
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; approved for food use (FEMA 4233)
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Moderate CYP3A4 inhibition (51% at 10 µM); retested as non-inhibitory (<50%)
BNM-III-170 4-Chloro-3-fluorophenyl Complex indenyl-guanidine derivative Antiviral activity (HIV entry inhibitor)
2-Oxoindoline Derivatives (e.g., Compound 15) N/A 2-Oxoindoline-based substituents Anticancer activity (5-FU analogues)

Key Structural Observations :

  • Aromatic vs. The indoline and furan groups may confer distinct electronic and steric effects versus pyridine or simple aromatic rings .
  • Branched vs. Linear Chains : The N2-ethyl branch in the target compound contrasts with linear chains in S336/S5456, possibly affecting receptor binding or metabolic stability.
Metabolic and Toxicological Profiles
  • Metabolism: Oxalamides like S336 undergo hydrolysis, oxidation, and glucuronidation.
  • The indoline group in the target compound may necessitate additional toxicity studies due to structural similarities to alkaloids with CNS effects .
Regulatory Status
  • Approved Compounds : S336 has global regulatory approval (FEMA 4233) for food use, while S5456 remains under evaluation. The target compound’s lack of methoxy or pyridine groups may delay regulatory acceptance without specific safety data .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how can intermediates be optimized for yield?

  • Methodology :

  • Step 1 : Synthesize furan-2-yl and indolin-1-yl intermediates via coupling reactions (e.g., Pd-catalyzed cross-coupling for furan derivatives and reductive amination for indole functionalization) .
  • Step 2 : Condense intermediates using oxalyl chloride or ethyl oxalate under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .
  • Optimization : Use HPLC to monitor reaction progress; adjust stoichiometry of amines (1.2:1 ratio) and employ recrystallization (ethanol/water) for purity >95% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Identify protons on furan (δ 6.2–7.4 ppm), indoline (δ 3.1–4.3 ppm for CH2-N), and oxalamide (δ 8.1–8.5 ppm for NH) .
  • IR Spectroscopy : Confirm amide C=O stretches (1640–1680 cm⁻¹) and N-H bending (1540–1580 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion [M+H]+ at m/z 433.5 (calculated for C25H27N3O4) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 15 µM in kinase inhibition assays) may arise from assay conditions.

  • Approach :

Standardize assay parameters: Use consistent ATP concentrations (10 µM) and pre-incubation times (30 min) .

Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Control for solvent effects (DMSO ≤0.1% v/v) to avoid false positives .

Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?

  • Mechanistic Insights :

  • Steric Hindrance : The 2,3-dimethylphenyl group reduces nucleophilic attack at the oxalamide carbonyl, favoring para-substitution on the indoline ring .
  • Electronic Effects : Electron-rich furan enhances electrophilic aromatic substitution (e.g., nitration at C5 of furan under HNO3/H2SO4) .
  • Experimental Validation : Compare reaction outcomes using DFT calculations (e.g., Gaussian 16) to predict regioselectivity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry Considerations :

  • Catalyst Selection : Use chiral auxiliaries (e.g., (R)-BINOL) for asymmetric induction during indoline ethylamine formation .
  • Purification : Implement simulated moving bed (SMB) chromatography for >99% enantiomeric excess at pilot scale .
  • Stability : Monitor degradation under accelerated conditions (40°C/75% RH); lyophilization improves long-term storage .

Comparative Analysis of Analogues

Compound Key Structural Difference Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide Fluorobenzyl substitutionEnhanced kinase inhibition (IC50: 1.8 µM)
N1-(p-tolyl)-N2-(2-(thiophen-2-yl)-2-(indolin-1-yl)ethyl)oxalamide Thiophene vs. furan; p-tolyl groupReduced cytotoxicity (CC50: >50 µM)

Methodological Recommendations

  • Synthetic Reproducibility : Document inert atmosphere (N2/Ar) for moisture-sensitive steps .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

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